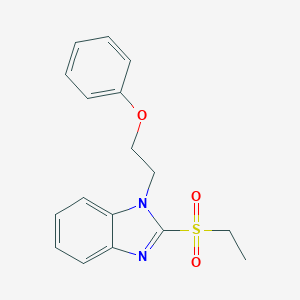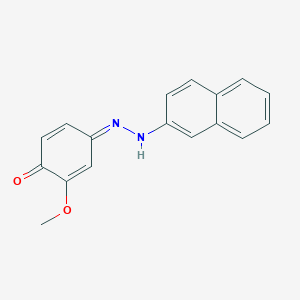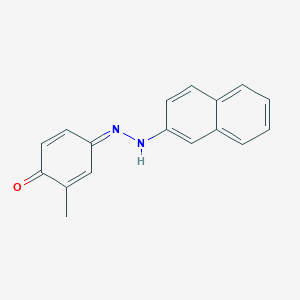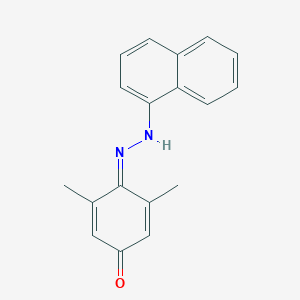![molecular formula C20H17N5O4 B283042 Methyl 6-(4-methoxybenzyl)-5-oxo-1-phenyl-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283042.png)
Methyl 6-(4-methoxybenzyl)-5-oxo-1-phenyl-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 6-(4-methoxybenzyl)-5-oxo-1-phenyl-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has shown promising results in terms of its mechanism of action, biochemical and physiological effects, and future directions for research.
作用機序
Methyl 6-(4-methoxybenzyl)-5-oxo-1-phenyl-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate works by inhibiting the activity of specific enzymes and receptors in the body. This compound has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that is responsible for the breakdown of acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which is a neurotransmitter that is important for memory and cognitive function.
Biochemical and Physiological Effects:
Methyl 6-(4-methoxybenzyl)-5-oxo-1-phenyl-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate has been shown to have various biochemical and physiological effects. This compound has been shown to improve memory and cognitive function in animal studies. It has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases.
実験室実験の利点と制限
The advantages of using Methyl 6-(4-methoxybenzyl)-5-oxo-1-phenyl-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate in lab experiments include its high potency and selectivity for specific enzymes and receptors. However, limitations include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for research on Methyl 6-(4-methoxybenzyl)-5-oxo-1-phenyl-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate. These include further studies on its potential applications in the treatment of various diseases, such as cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Finally, studies on the synthesis of this compound and its derivatives may lead to the development of more potent and selective compounds.
In conclusion, Methyl 6-(4-methoxybenzyl)-5-oxo-1-phenyl-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate has shown promising results in scientific research and has potential applications in various fields. Further research is needed to fully understand its mechanism of action and potential side effects, as well as to develop more potent and selective compounds.
合成法
The synthesis of Methyl 6-(4-methoxybenzyl)-5-oxo-1-phenyl-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate involves the reaction of 4-methoxybenzylamine with 2-(2-chloroacetyl)benzoic acid in the presence of triethylamine. The resulting intermediate is then treated with sodium azide and hydrazine hydrate to form the final compound.
科学的研究の応用
Methyl 6-(4-methoxybenzyl)-5-oxo-1-phenyl-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate has potential applications in various scientific research fields such as medicinal chemistry, pharmacology, and biochemistry. This compound has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
特性
分子式 |
C20H17N5O4 |
|---|---|
分子量 |
391.4 g/mol |
IUPAC名 |
methyl 6-[(4-methoxyphenyl)methyl]-5-oxo-1-phenyl-[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate |
InChI |
InChI=1S/C20H17N5O4/c1-28-15-10-8-13(9-11-15)12-16-18(26)24-17(19(27)29-2)23-25(20(24)22-21-16)14-6-4-3-5-7-14/h3-11H,12H2,1-2H3 |
InChIキー |
WXFYKALGIQTQPH-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CC2=NN=C3N(N=C(N3C2=O)C(=O)OC)C4=CC=CC=C4 |
正規SMILES |
COC1=CC=C(C=C1)CC2=NN=C3N(N=C(N3C2=O)C(=O)OC)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{4-[4-benzyl-5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]phenyl}-2,4-dichlorobenzamide](/img/structure/B282959.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromophenyl)butanamide](/img/structure/B282962.png)
![N-(3-{5-[(2-{[2-(4-chlorophenoxy)ethyl]amino}-2-oxoethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)-2-methylbenzamide](/img/structure/B282968.png)
![2-{[9-(2-phenoxyethyl)-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl]sulfanyl}propanoic acid](/img/structure/B282970.png)

![2-[2-(4-tert-Butyl-phenoxy)-ethanesulfonyl]-1H-benzoimidazole](/img/structure/B282972.png)
![(6Z)-6-[(isoquinolin-1-ylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B282974.png)
![(6Z)-6-[[(3-phenylmethoxypyridin-2-yl)amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B282975.png)

![(2Z)-2-[(3-methoxyphenyl)hydrazinylidene]naphthalen-1-one](/img/structure/B282977.png)


![3,5-dimethyl-4-[(2-methylnaphthalen-1-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B282986.png)
